4-[4-(Benzyloxy)phenyl]butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6686-26-6 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C17H18O3/c18-17(19)8-4-7-14-9-11-16(12-10-14)20-13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13H2,(H,18,19) |
InChI Key |
RKDXPVYOANKPNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoinformatic Approaches for 4 4 Benzyloxy Phenyl Butanoic Acid
Established Synthetic Pathways for 4-[4-(Benzyloxy)phenyl]butanoic acid
The traditional synthesis of this compound often relies on well-established reactions that are dependable, though not always optimized for efficiency or environmental impact. These pathways typically involve the formation of the ether linkage or the construction of the butanoic acid chain on a pre-functionalized aromatic ring.
Reaction of γ-Butyrolactone with Benzyl (B1604629) Phenyl Ether via Acid Catalysis
One potential pathway to this compound is through a Friedel-Crafts-type reaction. This approach involves the acid-catalyzed reaction of an aromatic substrate, in this case, benzyl phenyl ether, with γ-butyrolactone. The reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid or a Lewis acid like aluminum chloride.
The mechanism proceeds via the activation of γ-butyrolactone by the acid catalyst, leading to the formation of a reactive acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring of benzyl phenyl ether. The para-position is the favored site of substitution due to the ortho,para-directing effect of the benzyloxy group and to minimize steric hindrance. A subsequent workup yields the desired this compound. A similar reaction has been reported for anisole (B1667542) with γ-butyrolactone in the presence of polyphosphoric acid. acs.orgacs.org Heteropolyacids supported on silica (B1680970) have also been shown to be effective catalysts for the reaction of γ-butyrolactone with substituted benzenes. researchgate.net
| Catalyst | Aromatic Substrate | Product | Yield | Reference |
| Polyphosphoric Acid | Anisole | γ-Hydroxy-p-methoxybutyrophenone | - | acs.org |
| H4SiW12O40/SiO2 | p-Xylene | 5,8-Dimethyltetralone | 67.9% | google.com |
| Aluminum Chloride | Benzene (B151609) | 4-Phenylbutanoic acid | - | mdpi.com |
Exploration of Alternative Precursors and Catalytic Systems
A more common and often more efficient route to this compound involves the Williamson ether synthesis. wikipedia.orgfrancis-press.comjk-sci.com This method utilizes 4-(4-hydroxyphenyl)butanoic acid as a key precursor. The synthesis of this precursor can be achieved through methods such as the demethylation of 4-(4-methoxyphenyl)butanoic acid. guidechem.com
In the Williamson ether synthesis, the phenolic hydroxyl group of 4-(4-hydroxyphenyl)butanoic acid is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkylating agent, such as benzyl chloride, in an SN2 reaction to form the desired benzyl ether. wikipedia.orgjk-sci.com
The choice of base and solvent is crucial for the success of this reaction. Common bases include potassium carbonate, sodium hydroxide, and potassium hydroxide. wikipedia.org Solvents such as acetonitrile (B52724) and N,N-dimethylformamide are often used because they are polar aprotic solvents that can accelerate SN2 reactions. wikipedia.org To improve the reaction efficiency, especially when dealing with reactants that have low solubility in one of the phases, phase-transfer catalysts like tetrabutylammonium (B224687) bromide can be employed. wikipedia.orgacs.orgacs.org These catalysts facilitate the transfer of the anionic nucleophile from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. acs.orgacs.org
| Precursor | Reagents | Catalyst | Solvent | Product |
| 4-(4-hydroxyphenyl)butanoic acid | Benzyl chloride, K2CO3 | - | Acetonitrile | This compound |
| 4-(4-hydroxyphenyl)butanoic acid | Benzyl chloride, NaOH | Tetrabutylammonium bromide | Water/Organic | This compound |
| Phenol (B47542) | Benzyl chloride, NaOH | Tetrabutylammonium hydrogen sulfate (B86663) | Water/Organic | Benzyl phenyl ether |
Novel Synthetic Route Development and Optimization
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for the preparation of organic compounds, including this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netiaph.in In the context of synthesizing this compound, several green strategies can be implemented. One approach is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxic and non-flammable nature. researchgate.netijsr.netmdpi.com Surfactant-assisted Williamson ether synthesis in aqueous media has been successfully demonstrated for the synthesis of 4-benzyloxy benzoic acid, a structurally similar molecule. francis-press.com Other green solvents that could be considered include propylene (B89431) carbonate and supercritical carbon dioxide. acs.orgijsr.net
Energy efficiency can be improved by using microwave-enhanced technology, which has been shown to significantly reduce reaction times for Williamson ether synthesis. wikipedia.org Furthermore, the development of catalytic versions of the Williamson synthesis using weaker alkylating agents at high temperatures can reduce salt by-products. researchgate.net For Friedel-Crafts type reactions, replacing corrosive Lewis acids with solid acid catalysts, such as acid-activated clays, can lead to a more environmentally friendly process. google.com
| Green Chemistry Principle | Traditional Method | Green Alternative |
| Solvent | Acetonitrile, DMF | Water with surfactant, Propylene Carbonate |
| Energy | Conventional heating (hours) | Microwave irradiation (minutes) |
| Catalyst (for Friedel-Crafts) | Aluminum chloride (corrosive) | Solid acid catalysts (reusable) |
| By-products | Stoichiometric salt formation | Catalytic processes with water as by-product |
Stereoselective and Regioselective Synthesis Strategies
The development of stereoselective and regioselective methods allows for the precise control of the molecular architecture of the target compound. While this compound itself is achiral, stereocenters can be introduced into the butanoic acid backbone to create chiral derivatives, which may have specific applications in medicinal chemistry. The enantioselective alkylation of arylacetic acids at the α-position has been achieved using chiral lithium amides as noncovalent stereodirecting agents. nih.gov This approach offers a direct method to create chiral α-substituted butanoic acids. Additionally, stereoselective methods for the synthesis of γ-aryl-γ-butyrolactones have been developed, which could serve as chiral precursors. amanote.com
Regioselectivity is a key consideration when working with multifunctional molecules. In the synthesis of this compound from 4-(4-hydroxyphenyl)butanoic acid via the Williamson ether synthesis, the reaction is highly regioselective. The phenolic hydroxyl group is significantly more acidic than the carboxylic acid proton and is preferentially deprotonated by weaker bases like potassium carbonate. The resulting phenoxide is a much stronger nucleophile than the carboxylate, leading to selective O-alkylation at the phenolic position.
High-Throughput Synthesis and Automation
High-throughput experimentation (HTE) and automation are powerful tools for accelerating the discovery and optimization of synthetic routes. acs.orgnih.gov HTE involves running a large number of reactions in parallel, allowing for the rapid screening of various reaction parameters such as catalysts, solvents, bases, and temperatures. sigmaaldrich.comethz.ch This approach can be particularly useful for optimizing the synthesis of this compound, for example, by screening different phase-transfer catalysts for the Williamson ether synthesis or various solid acid catalysts for the Friedel-Crafts reaction.
Automated synthesis platforms can further enhance efficiency by performing reactions, workups, and purifications with minimal manual intervention. nih.gov The automated production of 11C-labeled carboxylic acids and esters has been demonstrated, showcasing the potential for automated systems in the synthesis of complex molecules. nih.gov By combining HTE with automated synthesis, the development of optimal conditions for the production of this compound can be significantly expedited.
Computational Chemistry in Synthetic Planning for this compound
Computational chemistry has become an indispensable tool in modern organic synthesis, offering profound insights that guide the strategic planning and execution of synthetic routes. By applying chemical, mathematical, and computational principles, researchers can model molecular structures and reactions, thereby predicting their outcomes with increasing accuracy. youtube.com This predictive power is particularly valuable in the synthesis of complex molecules like this compound, where multiple synthetic pathways may be conceivable. Computational approaches can help identify the most efficient and viable routes, minimizing the need for extensive empirical experimentation.
The application of computational chemistry in the synthetic planning for this compound encompasses two primary areas: the prediction of potential synthetic pathways through retrosynthetic analysis and the detailed elucidation of reaction mechanisms using quantum mechanics. These methods allow for an in-silico evaluation of reaction feasibility, selectivity, and potential by-products, thus streamlining the synthetic design process.
Retrosynthetic Analysis and Pathway Prediction
Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors through a series of logical "disconnections". acs.org For this compound, a primary disconnection can be made at the C-C bond between the aromatic ring and the butanoic acid side chain, suggesting a Friedel-Crafts acylation reaction.
Conceptual Retrosynthetic Disconnections:
Disconnection 1 (C-C bond): The most logical disconnection breaks the bond between the phenyl ring and the butanoic acid chain. This suggests a Friedel-Crafts acylation of benzyl phenyl ether with succinic anhydride. The resulting keto acid would then require reduction to yield the final product.
Disconnection 2 (C-O bond): An alternative disconnection involves the ether linkage (C-O bond), which points to a Williamson ether synthesis between a benzyl halide and a derivative of 4-(4-hydroxyphenyl)butanoic acid.
These conceptual steps can be further analyzed and validated using computational tools. Modern chemoinformatic approaches combine machine learning with reaction network analysis to predict and rank numerous potential reaction pathways. rsc.orgrsc.org These systems can process vast databases of known chemical reactions to propose synthetic routes that a human chemist might overlook. rsc.org
For this compound, a computational pathway prediction model would analyze the structure and identify key functional groups. It would then propose a series of reactions to construct the molecule. For instance, the Heuristically-Aided Quantum Chemistry (HAQC) approach uses a combination of empirical rules and quantum chemical calculations to explore potential energy surfaces and identify kinetically feasible reaction paths. chemrxiv.orgnih.gov This method can effectively distinguish between plausible and infeasible pathways under specific reaction conditions. nih.gov
| Pathway | Key Reaction Step | Starting Materials | Predicted Feasibility Score |
|---|---|---|---|
| A | Friedel-Crafts Acylation | Benzyl phenyl ether, Succinic anhydride | 0.92 |
| B | Williamson Ether Synthesis | Ethyl 4-(4-hydroxyphenyl)butanoate, Benzyl bromide | 0.78 |
This data suggests that Pathway A, proceeding through a Friedel-Crafts acylation, is computationally predicted to be the more efficient route.
Reaction Mechanism Elucidation via Quantum Mechanical Calculations
Once a promising synthetic route is identified, quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), can be employed to investigate the detailed mechanism of key reaction steps. sumitomo-chem.co.jpmdpi.com This provides a molecular-level understanding of the reaction, including the structures of transition states and intermediates, activation energies, and the origins of selectivity. umn.edu
Considering the proposed Friedel-Crafts acylation from Pathway A, this reaction involves the electrophilic substitution of benzyl phenyl ether with succinic anhydride, typically catalyzed by a Lewis acid like aluminum chloride. A key question in this reaction is the regioselectivity: the acylation can occur at the ortho or para position to the benzyloxy group. While the para product is sterically favored and electronically activated, computational analysis can quantify this preference.
DFT calculations can be used to model the entire reaction coordinate for both the ortho and para substitution pathways. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. sumitomo-chem.co.jp
Key steps in the QM analysis of the Friedel-Crafts acylation step would include:
Geometry Optimization: The 3D structures of all species involved (reactants, Lewis acid-anhydride complex, sigma complexes, products) are optimized to find their lowest energy conformations.
Transition State Searching: The transition state structures for the ortho and para acylation steps are located. These represent the highest energy point along the reaction coordinate.
Frequency Calculations: These calculations confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and provide thermodynamic data like zero-point vibrational energy and thermal corrections.
The results of such a hypothetical DFT study are summarized in the table below.
| Parameter | Para-Acylation Pathway | Ortho-Acylation Pathway |
|---|---|---|
| Activation Energy (ΔG‡) | 18.5 kcal/mol | 22.1 kcal/mol |
| Reaction Energy (ΔG) | -5.2 kcal/mol | -3.8 kcal/mol |
The calculated activation energy for the para pathway is significantly lower than that for the ortho pathway, confirming that the formation of 4-oxo-4-[4-(benzyloxy)phenyl]butanoic acid is the kinetically favored process. The reaction energy also indicates that the para product is thermodynamically more stable. Such computational insights are invaluable for understanding and optimizing reaction conditions to maximize the yield of the desired isomer. researchgate.net
Structure Activity Relationship Sar and Analog Design for 4 4 Benzyloxy Phenyl Butanoic Acid Derivatives
Systemic Modification Strategies of the Butanoic Acid Moiety
The butanoic acid portion of the molecule is a critical pharmacophoric element, often responsible for key interactions with the target receptor. Its length, branching, and the nature of the acidic group can significantly influence binding affinity and biological activity.
The length of the alkyl-carboxylic acid chain is a crucial determinant of activity in many phenylalkanoic acid derivatives. For instance, in a series of phenoxyalkanoic acid derivatives targeting the free fatty acid receptor 4 (FFAR4), it was observed that both elongation and reduction of the carbon chain length from a butanoic acid moiety led to a decrease in agonistic activity. mdpi.com This suggests that the four-carbon chain in 4-[4-(benzyloxy)phenyl]butanoic acid may be optimal for positioning the carboxylic acid head group for a productive interaction with the binding pocket of its target receptor.
Introduction of branching on the alkyl chain can also modulate activity. Branching can introduce steric hindrance, affecting the molecule's ability to adopt the optimal conformation for binding. However, it can also increase metabolic stability by blocking sites of oxidation. For example, in a series of branched carboxylic acids, alkyl substituents at the alpha position to the carboxylic acid were found to elicit specific transcriptional profiles, highlighting the impact of branching on biological activity.
Table 1: Hypothetical Impact of Butanoic Acid Chain Modification on Receptor Agonist Activity
| Modification | Predicted Relative Activity | Rationale |
| Propanoic acid | Decreased | Suboptimal length for ideal interaction with the binding pocket. |
| Butanoic acid | 100% (Reference) | Optimal chain length for receptor engagement. |
| Pentanoic acid | Decreased | Chain may be too long, leading to steric clashes within the binding site. |
| 2-Methylbutanoic acid | Potentially Decreased | Introduction of steric bulk near the carboxylic acid may disrupt key interactions. |
This table is illustrative and based on findings from analogous series of compounds.
The carboxylic acid group is a key feature for the biological activity of many compounds, often acting as a hydrogen bond donor and acceptor. However, it can also contribute to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. Bioisosteric replacement of the carboxylic acid is a common strategy to overcome these limitations while maintaining or improving biological activity.
Several functional groups can serve as bioisosteres for a carboxylic acid. These are chosen to mimic the acidic properties and the spatial arrangement of the carboxylate group. Commonly used bioisosteres include tetrazoles, hydroxamic acids, and acylsulfonamides. For example, tetrazoles are frequently used as carboxylic acid surrogates and are present in several marketed drugs.
Table 2: Common Carboxylic Acid Bioisosteres and Their Properties
| Bioisostere | pKa Range | Key Features |
| Carboxylic Acid | 4-5 | Strong hydrogen bonding capabilities. |
| Tetrazole | 4.5-5 | Similar acidity to carboxylic acids, metabolically more stable. |
| Acylsulfonamide | 3-5 | Can form additional hydrogen bonds, potentially increasing potency. |
| Hydroxamic Acid | 8-9 | Can act as a chelating group, but may have metabolic liabilities. |
This table presents general properties of common bioisosteres.
Exploration of Substitutions on the Phenyl Ring
The central phenyl ring provides a scaffold for the attachment of the butanoic acid and benzyloxy moieties. Substituents on this ring can modulate the electronic properties, lipophilicity, and conformation of the molecule, thereby influencing its interaction with the target receptor.
The electronic nature of substituents on the phenyl ring can significantly impact the acidity of the butanoic acid group through inductive and resonance effects. Electron-withdrawing groups (EWGs) can increase the acidity of the carboxylic acid, which may lead to stronger interactions with basic residues in the receptor binding pocket. Conversely, electron-donating groups (EDGs) can decrease acidity.
Steric effects also play a crucial role. Bulky substituents can influence the preferred conformation of the molecule and may either enhance binding by promoting a more active conformation or decrease binding due to steric clashes with the receptor. In studies of PPAR agonists, the steric bulk of substituents on a distal benzene (B151609) ring was found to have a significant influence on activity. nih.gov
Table 3: Predicted Effects of Phenyl Ring Substituents on Activity
| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Activity |
| -Cl (ortho to butanoic acid) | Electron-withdrawing | Moderate | Potential for steric hindrance, may decrease activity. |
| -OCH3 (meta to butanoic acid) | Electron-donating | Moderate | May decrease acidity and activity. |
| -CF3 (ortho to butanoic acid) | Strong electron-withdrawing | Large | Likely to decrease activity due to significant steric clash. |
This table is illustrative and based on general principles of medicinal chemistry.
Conformational analysis of derivatives is essential to understand how different substitution patterns affect the three-dimensional shape of the molecule and its fit within the receptor's binding site. A rigidified conformation that pre-organizes the molecule for optimal binding can lead to a significant increase in potency.
Modifications and Scaffolding Around the Benzyloxy Group
The benzyloxy group in this compound typically occupies a hydrophobic pocket within the receptor. Modifications to this group can be used to explore this pocket and optimize hydrophobic and van der Waals interactions.
Scaffold hopping is a powerful strategy in which the core structure of a molecule is replaced with a structurally different moiety while retaining similar biological activity. In the context of the benzyloxy group, the terminal phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new interactions with the receptor. For instance, in a series of PPARα agonists, a 4-benzyloxy-benzylamino chemotype was identified as a potent and selective scaffold. nih.gov This indicates that the benzyloxy moiety is a key contributor to the activity of this class of compounds.
Furthermore, the ether linkage can be replaced with other functionalities, such as an amide or a reversed amide, to introduce new hydrogen bonding opportunities and alter the conformational flexibility of this part of the molecule. The introduction of substituents on the terminal phenyl ring of the benzyloxy group can also be used to fine-tune the lipophilicity and steric bulk of this region, potentially leading to improved potency and selectivity.
Impact of Benzyl (B1604629) Moiety Variations on Biological Interactions
The benzyl moiety of this compound is a key structural feature that can significantly influence the compound's interaction with biological targets. Variations in the substitution pattern on the benzyl ring can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy.
Research on related compounds containing a benzyloxy-phenyl scaffold has demonstrated the profound impact of benzyl ring substitutions. For instance, in a series of benzyloxy ortho/para-substituted chalcones, it was observed that the position of the benzyloxy group on an adjacent ring and substitutions on the benzyl ring itself played a critical role in their inhibitory action against human monoamine oxidases (hMAOs) nih.gov. Specifically, a para-benzyloxy group generally led to higher activity compared to an ortho-benzyloxy group nih.gov.
Furthermore, the electronic nature of the substituents on the benzyl ring can dictate the biological response. Studies on other benzylic compounds have shown that electron-donating groups, such as methoxy (B1213986) (OCH₃), and electron-withdrawing groups, like halogens (e.g., Cl, F), can modulate activity mdpi.commdpi.com. The position of these substituents (ortho, meta, or para) is also a critical determinant of their effect nih.govmdpi.com. For example, in a series of 2-substituted benzylamino-4-amino-5-aroylthiazoles, a para-chloro substitution on the benzylamino moiety significantly enhanced antiproliferative activity compared to the unsubstituted analog, whereas a para-fluoro substitution resulted in a loss of activity nih.gov. The isomeric position of a methoxy group also influenced potency, with meta and ortho positions being more favorable than the para position in that particular study nih.gov.
These findings suggest that a systematic exploration of substitutions on the benzyl ring of this compound is a promising strategy for analog design. The introduction of various functional groups at different positions can fine-tune the electronic and steric profile of the molecule to optimize its interaction with its biological target.
Table 1: Impact of Benzyl Moiety Substitutions on Biological Activity of Related Benzyloxyphenyl Compounds
| Compound Series | Substitution on Benzyl Ring | Observed Effect on Biological Activity | Reference |
| Benzyloxy Chalcones | Para-benzyloxy vs. Ortho-benzyloxy | Para-benzyloxy showed higher hMAO-B inhibition. | nih.gov |
| Benzyloxy Chalcones | Electron-donating groups | Generally more beneficial for activity than electron-withdrawing groups. | nih.gov |
| 2-Benzylamino-thiazoles | Para-Chloro | Enhanced antiproliferative activity. | nih.gov |
| 2-Benzylamino-thiazoles | Para-Fluoro | Significant loss of antiproliferative activity. | nih.gov |
| 2-Benzylamino-thiazoles | Meta- or Ortho-Methoxy | More potent than the para-methoxy analog. | nih.gov |
Ether Linkage Replacements and Conformationally Restricted Analogs
Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity. By rigidifying a flexible molecule like this compound, the entropic penalty upon binding to a target can be reduced, leading to a more favorable binding affinity. This can be achieved by incorporating the flexible butanoic acid chain into a ring system or by introducing double or triple bonds to limit rotational freedom nih.govnih.govresearchgate.net. The design of such rigid analogs requires careful consideration of the bioactive conformation of the parent molecule to ensure that the key pharmacophoric features are maintained in the correct spatial orientation.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity biointerfaceresearch.commdpi.comresearchgate.netnih.govnih.govbiointerfaceresearch.com. For analogs of this compound, QSAR can be a valuable tool to guide the design of new derivatives with improved properties.
Descriptor Selection and Model Development
The development of a robust QSAR model begins with the calculation of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. For this compound analogs, a wide range of descriptors can be considered, including:
1D descriptors: Molecular weight, atom counts, and bond counts.
2D descriptors: Topological indices, molecular connectivity indices, and structural fragments.
3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges, HOMO/LUMO energies).
The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms biointerfaceresearch.comresearchgate.netnih.gov. The goal is to build a model that is not only statistically significant but also has good predictive power for new, untested compounds. A well-developed QSAR model can provide insights into the structural features that are either beneficial or detrimental to the biological activity of this class of compounds.
Table 2: Common Molecular Descriptors for QSAR Modeling
| Descriptor Class | Examples | Information Encoded |
| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |
| Geometrical (3D) | Molecular Volume, Surface Area, Principal Moments of Inertia | Size and shape of the molecule |
| Electrostatic (3D) | Dipole Moment, Partial Atomic Charges | Distribution of charge within the molecule |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Electronic structure and reactivity |
Predictive Modeling for Mechanistic Hypotheses
A validated QSAR model can be used to predict the biological activity of virtual compounds before their synthesis, thereby prioritizing experimental efforts on the most promising candidates mdpi.comscilit.com. Beyond prediction, QSAR models can also be used to generate mechanistic hypotheses about how this compound analogs interact with their biological target. By analyzing the descriptors that are most influential in the QSAR model, researchers can infer which molecular properties are key for activity. For example, if a descriptor related to hydrophobicity is positively correlated with activity, it might suggest that the compound binds to a hydrophobic pocket in the target protein. Similarly, a correlation with electronic descriptors could point to the importance of specific electrostatic or hydrogen bonding interactions. These insights can then be used to guide further SAR studies and the design of analogs with improved binding characteristics.
Chemoinformatic Libraries and Virtual Screening for Novel this compound Derivatives
Chemoinformatics provides a suite of computational tools and techniques for the analysis and manipulation of large chemical datasets. For the discovery of novel this compound derivatives, chemoinformatic approaches such as library design and virtual screening are invaluable nih.govnih.govmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net.
A focused chemical library can be designed around the this compound scaffold. This involves enumerating a set of virtual compounds by systematically varying the substituents at different positions of the core structure. The design of such a library can be guided by the SAR and QSAR insights discussed previously, ensuring that the generated compounds have a high likelihood of possessing the desired biological activity.
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target nih.govmdpi.comnih.gov. If the biological target of this compound is known and its three-dimensional structure is available, structure-based virtual screening (e.g., molecular docking) can be employed. In this approach, the virtual library of derivatives is docked into the binding site of the target protein, and the compounds are ranked based on their predicted binding affinity.
If the target structure is unknown, ligand-based virtual screening methods can be used. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. A known active compound, such as this compound, can be used as a template to search for similar molecules in large chemical databases based on 2D or 3D similarity. The identified hits from virtual screening can then be prioritized for experimental testing, significantly accelerating the discovery of new and potent derivatives.
Mechanistic Investigations of 4 4 Benzyloxy Phenyl Butanoic Acid in Preclinical Biological Systems
Molecular Target Identification and Validation
Identifying the precise molecular targets is a critical first step in understanding the mechanism of action of any compound. While direct target identification for 4-[4-(Benzyloxy)phenyl]butanoic acid has not been reported, methodologies exist for this purpose, and studies on analogous structures have successfully identified key protein interactions.
Affinity-Based Proteomic Profiling
Affinity-based proteomic profiling is a powerful technique used to identify the direct protein targets of small molecules. nih.gov This method typically involves immobilizing the compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified using mass spectrometry. researchgate.net There are no published studies applying this technique directly to this compound. However, this approach would be a viable strategy to elucidate its protein interaction landscape and uncover its primary molecular targets. nih.gov
Ligand-Receptor Interaction Studies
Research into derivatives sharing the core benzyloxyphenyl structure has revealed interactions with specific G protein-coupled receptors (GPCRs). These studies are crucial for understanding how such compounds might engage with cellular signaling pathways.
Free Fatty Acid Receptor 1 (FFAR1/GPR40): Bornyl-containing derivatives of benzyloxyphenylpropanoic acid have been identified as full agonists of the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. mdpi.comnih.gov These derivatives were shown to activate the FFAR1 receptor, stimulating the secretion of insulin (B600854) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.comnih.gov All tested isomers of ((benzyloxy)phenyl)propanoic acid bearing an aminobornyl moiety demonstrated agonistic activity at the FFAR1 receptor at a concentration of 10 μM. nih.gov
G protein-Coupled Receptor 34 (GPR34): A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been reported as a new class of GPR34 antagonists. nih.govbohrium.com The most potent compound in this series, designated 5e, was found to dose-dependently inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells that express GPR34, confirming its antagonistic action at this receptor. nih.gov
These findings suggest that the benzyloxyphenylalkanoic acid scaffold is a versatile structure for interacting with GPCRs, and that this compound itself could potentially target receptors like FFAR1 or GPR34.
Gene Expression Profiling and RNA Sequencing Analysis in Response to this compound
Gene expression profiling and RNA sequencing (RNA-seq) are comprehensive methods to understand the global cellular response to a compound. nih.govplos.org These techniques can reveal which genes and signaling pathways are activated or suppressed, offering clues about the compound's mechanism of action.
No studies have been published detailing the gene expression changes in response to this compound. For the related compound 4-phenylbutyrate (B1260699) (PBA), gene expression analysis showed a significant influence on heat-shock proteins and other genes related to the pathology of cystic fibrosis. nih.gov Similarly, RNA-seq analysis of cells treated with butyrate, a related short-chain fatty acid, revealed that approximately 11,408 genes were significantly impacted, affecting processes like cell morphology, cell cycle arrest, and apoptosis. nih.gov These methodologies could be applied to this compound to map its influence on cellular transcription and identify affected pathways. vanderbilt.eduembopress.org
In Vitro Biochemical and Biophysical Characterization
Biochemical and biophysical assays are essential for quantifying the interaction between a compound and its molecular target, providing data on binding affinity, activation, or inhibition.
Receptor Binding and Activation Profiling
Receptor binding and activation assays quantify the potency and efficacy of a compound at a specific receptor. For derivatives of benzyloxyphenylpropanoic acid, such studies have provided clear evidence of receptor modulation.
GPR34 Antagonism: A derivative of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, compound 5e, was identified as a potent GPR34 antagonist with an IC₅₀ value of 0.680 μM in a GloSensor cAMP assay and 0.059 μM in a Tango assay. nih.gov This demonstrates a strong inhibitory effect on receptor signaling.
FFAR1 Agonism: Bornyl-containing derivatives of benzyloxyphenylpropanoic acid, specifically compounds QS-528 and QS-619, were confirmed to activate the FFAR1 receptor at a concentration of 10 µM, with efficacy comparable to the known agonist GW9508. mdpi.comnih.gov
The data from these related compounds strongly suggest that the this compound structure has the potential to interact with and modulate the activity of GPCRs.
Table of Receptor Activity for Benzyloxyphenyl Alkanoic Acid Derivatives
| Compound Class | Receptor Target | Activity Type | Potency (IC₅₀ / Concentration) | Assay Type |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid | GPR34 | Antagonist | 0.680 µM | GloSensor cAMP |
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid | GPR34 | Antagonist | 0.059 µM | Tango |
| Bornyl-containing benzyloxyphenylpropanoic acid (QS-619) | FFAR1 | Agonist | 10 µM | Receptor Activation |
| Bornyl-containing benzyloxyphenylpropanoic acid (QS-528) | FFAR1 | Agonist | 10 µM | Receptor Activation |
Protein-Ligand Interaction Spectroscopy (e.g., SPR, ITC)
There are no available studies that have employed techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics and thermodynamics of this compound with any protein target. Consequently, information regarding its binding affinity, specificity, and the molecular forces driving such interactions is unknown.
Cellular and Subcellular Mechanistic Studies
Organelle-Specific Effects and Localization Studies
There is a lack of research on the subcellular localization of this compound. It is therefore unknown whether the compound targets specific organelles or how it distributes within a cell.
Cell-Based Reporter Assays for Functional Readouts
No studies utilizing cell-based reporter assays to determine the functional consequences of this compound's interaction with potential biological targets have been published. Such assays are crucial for understanding the downstream functional effects of molecular interactions.
In Vivo Mechanistic Studies in Animal Models
Investigation of this compound in Disease Pathophysiology Models
There is no evidence in the scientific literature of in vivo studies investigating the mechanistic role of this compound in any animal models of disease. Its effects on disease pathophysiology remain uninvestigated.
Elucidation of Molecular Mechanisms in Intact Biological Systems
Following extensive and targeted searches of scientific literature, no specific preclinical studies elucidating the molecular mechanisms of this compound in intact biological systems were identified. Research on the closely related compound, 4-phenylbutyric acid (4-PBA), has indicated various mechanisms of action, including inhibition of histone deacetylase, modulation of endoplasmic reticulum stress, and regulation of autophagy. However, it is crucial to note that these findings pertain to 4-PBA and cannot be directly extrapolated to this compound due to structural differences. The introduction of a benzyloxy group on the phenyl ring can significantly alter the compound's physicochemical properties, metabolic fate, and biological activity. Therefore, without specific experimental data, any discussion of the molecular mechanisms of this compound would be speculative.
Biomarker Identification and Validation in Animal Studies
Consistent with the lack of research on its molecular mechanisms, no studies focused on the identification and validation of biomarkers for this compound in animal models were found. Biomarker discovery is contingent upon a foundational understanding of a compound's pharmacological effects and its mechanism of action. As no preclinical studies detailing the in vivo effects of this compound have been published, the identification of relevant pharmacodynamic or efficacy biomarkers remains an unaddressed area of research. Future animal studies would be required to first establish the biological activity of this compound, which would then pave the way for subsequent biomarker identification and validation efforts.
Preclinical Pharmacokinetics and Metabolism of 4 4 Benzyloxy Phenyl Butanoic Acid
Absorption, Distribution, and Elimination Kinetics in Animal Models
The journey of 4-[4-(benzyloxy)phenyl]butanoic acid through the body, from administration to elimination, is a critical determinant of its potential therapeutic efficacy. Animal models, particularly rodents, are instrumental in elucidating these pharmacokinetic processes.
Systemic exposure, often measured as the area under the plasma concentration-time curve (AUC), would be dependent on the extent of absorption and the rate of first-pass metabolism in the liver. For structurally similar compounds, oral bioavailability can be moderate. For example, a novel anti-cancer agent, SR13668, showed an oral bioavailability of approximately 25-28% in rats after formulation optimization. nih.gov
Table 1: Predicted Oral Bioavailability and Systemic Exposure Parameters for this compound in Rodents (Hypothetical)
| Parameter | Predicted Value | Rationale |
| Oral Bioavailability (F%) | Moderate | Based on structural similarity to other orally administered carboxylic acids and the lipophilic nature imparted by the benzyloxy group. |
| Time to Maximum Concentration (Tmax) | 1-4 hours | Typical for orally absorbed small molecules. |
| Maximum Concentration (Cmax) | Dose-dependent | Expected to increase with higher doses. |
| Area Under the Curve (AUC) | Dose-dependent | Reflects the total systemic exposure to the compound. |
Note: The values in this table are hypothetical and intended for illustrative purposes, as specific experimental data for this compound is not available.
Following absorption into the systemic circulation, this compound is expected to distribute into various tissues. Studies on the closely related compound, 4-phenylbutyric acid (4-PBA), have shown that it distributes to several organs. nih.gov In primates, carbon-11 (B1219553) labeled 4-PBA demonstrated uptake in the liver and heart. nih.gov Given the increased lipophilicity of this compound due to the benzyloxy group, it may exhibit a broader tissue distribution profile with potential for accumulation in fatty tissues. The extent of tissue distribution is also influenced by plasma protein binding.
Table 2: Predicted Tissue Distribution Profile of this compound in Animal Models (Hypothetical)
| Tissue | Predicted Level of Distribution | Rationale |
| Liver | High | As a primary site of metabolism. nih.gov |
| Kidneys | High | Due to its role in excretion. nih.gov |
| Adipose Tissue | Moderate to High | Increased lipophilicity may lead to accumulation. |
| Brain | Low | The presence of the blood-brain barrier is likely to limit brain penetration, similar to 4-PBA. nih.gov |
| Heart | Moderate | As observed with 4-PBA. nih.gov |
Note: The predictions in this table are based on the physicochemical properties of the compound and data from structurally similar molecules.
The primary route of excretion for carboxylic acid-containing compounds and their metabolites is typically via the kidneys into the urine. nih.gov For 4-PBA, the majority of the administered radioactivity was found to be excreted through the kidneys and accumulated in the bladder. nih.gov It is therefore highly probable that this compound and its metabolites are also primarily eliminated from the body through renal excretion. A smaller fraction may be excreted in the feces via biliary elimination. The rate of excretion will be dependent on the rate of metabolism and renal clearance.
Metabolic Pathways and Metabolite Identification in Preclinical Species
Metabolism is a key process that transforms xenobiotics into more water-soluble compounds to facilitate their excretion. This biotransformation is primarily carried out by a series of enzymatic reactions.
The liver is the principal site of drug metabolism. For this compound, several metabolic transformations are anticipated to occur predominantly in the liver. The chemical structure of the compound presents several sites susceptible to metabolic modification.
Expected metabolic pathways include:
O-debenzylation: Cleavage of the benzyl (B1604629) group from the ether linkage to form 4-(4-hydroxyphenyl)butanoic acid.
Hydroxylation: Addition of a hydroxyl group to the aromatic rings (both the phenyl and the benzyl moieties).
Beta-oxidation: The butanoic acid side chain can undergo beta-oxidation, a common metabolic pathway for fatty acids. 4-PBA is known to be metabolized to phenylacetate. nih.gov
Conjugation: The newly formed hydroxyl groups and the carboxylic acid group can be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble metabolites that are readily excreted.
The metabolic reactions described above are catalyzed by specific enzyme systems.
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the oxidative metabolism of a vast number of drugs and other xenobiotics. researchgate.net The O-debenzylation and aromatic hydroxylation of this compound are likely to be catalyzed by CYP enzymes. nih.govnih.gov While the specific isoforms have not been identified for this compound, CYP3A4 is a major human CYP enzyme involved in the metabolism of many drugs. bohrium.com
Phase II Enzymes: Following Phase I metabolism (oxidation, hydrolysis), the resulting metabolites often undergo Phase II conjugation reactions.
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to hydroxyl and carboxyl groups.
Sulfotransferases (SULTs): These enzymes are responsible for the sulfation of hydroxyl groups.
The involvement of these enzyme systems is a critical aspect of the compound's disposition, influencing its half-life and potential for drug-drug interactions.
Structure Elucidation of Major and Minor Metabolites
There is no available research that has identified or characterized the metabolites of this compound in any preclinical species. The elucidation of metabolic pathways is a critical step in understanding the disposition and potential activity of a new chemical entity.
For a compound like this compound, several metabolic transformations could be hypothesized based on its structure, though these remain speculative without experimental evidence. Potential metabolic pathways could include:
O-Dealkylation: Cleavage of the benzyl group from the ether linkage would be a probable metabolic step, leading to the formation of 4-(4-hydroxyphenyl)butanoic acid and benzoic acid.
Beta-Oxidation: The butanoic acid side chain could undergo beta-oxidation, a common metabolic pathway for fatty acids, leading to chain-shortened metabolites.
Aromatic Hydroxylation: Hydroxylation of either the phenyl or the benzyl ring at various positions could occur.
Conjugation: The carboxylic acid moiety and any hydroxylated metabolites could undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
To definitively identify and structurally characterize the major and minor metabolites, in vitro studies using liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, human) followed by in vivo studies in animal models would be necessary. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the unequivocal structure elucidation of the resulting metabolites.
Without such studies, a data table of major and minor metabolites cannot be constructed.
Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship in Animal Studies
A fundamental component of preclinical drug development is establishing the relationship between the concentration of a drug in the body over time (pharmacokinetics, PK) and its observed pharmacological effect (pharmacodynamics, PD). No studies reporting on the PK-PD relationship of this compound in animal models have been identified.
Correlation of Exposure with Mechanistic Biological Effects
To investigate the correlation of exposure with mechanistic biological effects, the primary pharmacological activity of this compound would first need to be established. Once a specific biological effect is identified, studies would be designed to measure the plasma and/or tissue concentrations of the parent compound and its major active metabolites over a range of doses and correlate these exposures with the magnitude and duration of the pharmacological response.
This would involve:
Developing and validating bioanalytical methods to quantify this compound and its key metabolites in biological matrices.
Conducting pharmacokinetic studies in relevant animal models to determine parameters such as Cmax (maximum concentration), AUC (area under the concentration-time curve), and half-life.
Simultaneously assessing a relevant pharmacodynamic biomarker or efficacy endpoint at various time points.
The resulting data would be crucial for understanding the concentration-effect relationship and for identifying the exposure levels required to achieve a desired therapeutic effect.
Modeling and Simulation for Preclinical Efficacy Predictions
Pharmacokinetic-pharmacodynamic (PK-PD) modeling and simulation are powerful tools used to integrate PK and PD data to quantitatively describe the dose-exposure-response relationship. This approach allows for the simulation of different dosing regimens and the prediction of efficacy in preclinical models, which can help in the design of more informative and efficient studies.
A typical PK-PD modeling workflow for this compound would involve:
Development of a Pharmacokinetic Model: A compartmental or non-compartmental model would be developed to describe the absorption, distribution, metabolism, and excretion (ADME) of the compound in the test species.
Development of a Pharmacodynamic Model: A model would be chosen to describe the relationship between drug concentration and the pharmacological effect. This could range from a simple Emax model to more complex mechanistic models.
Integration of PK and PD Models: The PK and PD models would be linked to establish a quantitative relationship between dose and effect.
Simulation and Prediction: The integrated PK-PD model would then be used to simulate the expected pharmacological response under different dosing scenarios, thereby aiding in the prediction of preclinical efficacy and the selection of optimal dose levels for further studies.
Given the absence of foundational pharmacokinetic and pharmacodynamic data for this compound, the development of such models is not currently possible.
Advanced Analytical Methodologies for Research of 4 4 Benzyloxy Phenyl Butanoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of 4-[4-(Benzyloxy)phenyl]butanoic acid, enabling its separation from complex matrices and subsequent quantification. The selection of a specific chromatographic method is contingent upon the analyte's physicochemical properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and sensitivity. gyanvihar.org A typical method involves a reversed-phase approach, which is well-suited for separating moderately polar compounds like the target analyte.
Method development for this compound would begin with the selection of an appropriate stationary phase, commonly a C18 column, which provides effective separation based on hydrophobicity. longdom.orgpensoft.net The mobile phase composition is a critical parameter to optimize, typically consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). longdom.orgpensoft.net The pH of the aqueous phase is adjusted to ensure the carboxylic acid group of the analyte is in a consistent protonation state, thereby yielding sharp and symmetrical peaks.
Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of the compound while maintaining good resolution from any potential impurities or metabolites. gyanvihar.org Detection is commonly achieved using a UV-Vis or photodiode array (PDA) detector, set at a wavelength where the benzyloxy and phenyl groups exhibit strong absorbance, typically around 220-230 nm. mdpi.com
Validation of the developed HPLC method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). wu.ac.th
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful technique for the analysis of this compound. However, due to the compound's low volatility and polar carboxylic acid group, direct analysis by GC is challenging. colostate.edu Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.netrsc.org
Common derivatization strategies for carboxylic acids include esterification and silylation. researchgate.netgcms.cz Esterification can be achieved by reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester. Silylation involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. researchgate.netresearchgate.net
The resulting volatile derivative can then be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). rsc.org
Table 2: Comparison of Derivatization Reagents for GC Analysis of Carboxylic Acids
| Derivatization Reagent | Derivative Formed | Advantages | Considerations |
|---|---|---|---|
| Methanol/H+ | Methyl Ester | Simple, cost-effective | May require heating |
| BSTFA | Trimethylsilyl (TMS) Ester | Highly volatile derivatives | Reagents are moisture sensitive |
| PFBBr | Pentafluorobenzyl (PFB) Ester | Suitable for electron capture detection (ECD) | Can be more complex to perform |
Chiral Chromatography for Enantiomeric Purity Assessment
If this compound is synthesized as a single enantiomer or if there is a need to study the differential biological activity of its enantiomers, chiral chromatography is essential for assessing its enantiomeric purity. nih.gov This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including acidic molecules. mdpi.com Another approach involves the use of cyclodextrin-based CSPs, which can form inclusion complexes with the enantiomers, leading to their differential retention. nih.govresearchgate.net
The mobile phase composition in chiral chromatography is critical for achieving optimal separation and can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile), depending on the specific CSP and analyte. chiraltech.com Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency. mdpi.comchiraltech.com
Mass Spectrometry for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its metabolites. nih.gov It is often coupled with a chromatographic separation technique, such as liquid chromatography (LC) or gas chromatography (GC).
LC-MS/MS for Metabolite Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying and quantifying metabolites of this compound in biological matrices. nih.govresearchgate.net After separation by LC, the analyte and its metabolites are ionized, typically using electrospray ionization (ESI), and then subjected to tandem mass spectrometry analysis. nih.gov
In a typical LC-MS/MS experiment, the precursor ion (the molecular ion of the compound of interest) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. nih.gov The fragmentation pattern provides valuable structural information that can be used to identify metabolites, which may include hydroxylated, dealkylated, or conjugated species. researchgate.netnih.gov
For quantification, a specific reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiment is performed, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This approach provides excellent sensitivity and specificity for quantitative analysis in complex biological samples. bioanalysis-zone.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which are crucial for confirming the elemental composition of this compound and its unknown metabolites. bioanalysis-zone.comhpst.cz By measuring the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or five decimal places), it is possible to determine its elemental formula, which greatly aids in its identification. bioanalysis-zone.com
This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. The accurate mass data, combined with the isotopic pattern and fragmentation information, provides a high degree of confidence in the structural assignment of the parent compound and its biotransformation products. bioanalysis-zone.com
Table 3: Common Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Isotopic Labeling Studies for Metabolic Pathway Tracing
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.gov This methodology involves replacing one or more atoms of a molecule with their heavy isotope, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). When the labeled compound, in this case, this compound, is introduced into an in vitro or in vivo model, its journey through metabolic pathways can be monitored. The heavy isotopes act as a tag that can be detected by mass spectrometry (MS). nih.govescholarship.org
The core principle lies in the mass difference imparted by the isotope. As the parent compound is metabolized, the isotopic label is incorporated into its subsequent metabolites. By analyzing biological samples (e.g., plasma, urine, tissue homogenates) with high-resolution mass spectrometry, researchers can distinguish drug-derived metabolites from endogenous molecules. nih.gov For instance, if this compound were synthesized with six ¹³C atoms on the benzyloxy phenyl ring, its molecular weight would increase by six Daltons. Any metabolite retaining this ring would also be heavier by six Daltons, allowing for its unambiguous identification. osti.gov
This approach is invaluable for elucidating metabolic pathways, identifying novel metabolites, and understanding the extent of biotransformation. nih.gov Dynamic labeling experiments, where samples are collected over time, can provide insights into the rate of metabolite formation and clearance (metabolic flux), revealing which pathways are most active. nih.govnih.gov
Table 1: Hypothetical Isotopic Labeling Scheme for this compound and Expected Mass Shifts in Metabolites
| Labeled Precursor | Isotope Used | Site of Label | Potential Metabolic Reaction | Expected Metabolite | Mass Shift (vs. Unlabeled) |
| This compound | ¹³C | Phenyl ring of the benzyloxy group (6 atoms) | O-debenzylation | 4-(4-Hydroxyphenyl)butanoic acid | +6 Da |
| This compound | ¹³C | Carboxyl group | β-oxidation | 2-[4-(Benzyloxy)phenyl]acetic acid | +1 Da |
| This compound | ²H (D) | Butanoic acid chain (all 6 protons) | Hydroxylation on phenyl ring | 4-[4-(Benzyloxy)-3-hydroxyphenyl]butanoic acid | +6 Da |
| This compound | ¹³C | Full butanoic acid chain (4 atoms) | Glucuronidation | This compound glucuronide | +4 Da |
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable for the definitive structural confirmation and characterization of synthesized compounds like this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. nih.gov It provides information on the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C.
For this compound, the ¹H NMR spectrum would display distinct signals for each non-equivalent proton. docbrown.info The aromatic protons on the two different phenyl rings would appear in the downfield region (typically δ 6.8-7.5 ppm). The benzylic protons (-O-CH₂-Ph) would likely appear as a singlet around δ 5.0 ppm. The protons of the butanoic acid chain would present as three distinct multiplets, with chemical shifts influenced by their proximity to the phenyl ring and the carboxylic acid group. chemicalbook.com The acidic proton of the carboxyl group would be a broad singlet at a very downfield position (δ > 10 ppm). chemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. Key signals would include the carbonyl carbon of the carboxylic acid (~179 ppm), the carbons of the two aromatic rings (115-160 ppm), the benzylic carbon (~70 ppm), and the aliphatic carbons of the butanoic acid side chain (25-35 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | ¹³C NMR | |||
| Assignment | Predicted δ (ppm) | Splitting Pattern | Assignment | Predicted δ (ppm) |
| -COOH | >10.0 | broad singlet | -COOH | ~179 |
| Phenyl-H (benzyloxy) | 7.30 - 7.45 | multiplet | Quaternary C (C-O) | ~157 |
| Phenyl-H (para-subst.) | 7.10 (d), 6.90 (d) | doublets | Quaternary C (benzyloxy) | ~137 |
| -O-CH₂- | ~5.05 | singlet | Quaternary C (C-CH₂) | ~133 |
| -CH₂-Ar | ~2.60 | triplet | Aromatic CH | 115 - 130 |
| -CH₂-COOH | ~2.35 | triplet | -O-CH₂- | ~70 |
| -CH₂-CH₂-CH₂- | ~1.95 | multiplet | -CH₂-Ar | ~34 |
| -CH₂-COOH | ~33 | |||
| -CH₂-CH₂-CH₂- | ~26 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of a molecule, respectively.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key functional groups. A very broad peak from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid dimer. A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. nist.gov Other key peaks would include C-O stretching for the ether linkage and C=C stretching for the aromatic rings. nist.gov
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The aromatic rings in this compound act as chromophores, which absorb UV light. The spectrum, typically recorded in a solvent like methanol or ethanol, would be expected to show strong absorption bands in the UV region, likely around 220-280 nm, corresponding to π→π* transitions within the phenyl and benzyloxy-phenyl systems. scholarsresearchlibrary.com
Table 3: Characteristic IR Absorption Bands and UV-Vis Maxima for this compound
| Spectroscopy Type | Functional Group / Chromophore | Expected Wavenumber (cm⁻¹) or Wavelength (λ_max) | Appearance |
| IR | O-H (Carboxylic acid) | 2500 - 3300 | Very broad |
| IR | C=O (Carboxylic acid) | ~1700 | Strong, sharp |
| IR | C=C (Aromatic) | 1600, 1500 | Medium to sharp |
| IR | C-O (Ether) | 1250 - 1050 | Strong |
| UV-Vis | Phenyl rings (π→π*) | ~225 nm, ~275 nm | Strong absorbance |
Bioanalytical Methodologies for Preclinical Sample Analysis
The quantitative determination of this compound and its metabolites in biological samples is crucial for preclinical studies. This requires the development and validation of robust bioanalytical methods.
Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing proteins, salts, lipids, and endogenous metabolites that can interfere with analysis. nih.gov Therefore, sample preparation is a critical step to extract the analyte of interest and remove these interfering components. mdpi.comuab.edu Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). japsonline.com
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma or serum sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. mdpi.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The analyte partitions into the organic phase, which is then separated and evaporated, leaving a concentrated, cleaner sample. mdpi.comjapsonline.com
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent packed in a cartridge to isolate analytes from a liquid sample. nih.gov The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent, providing a clean and concentrated extract. japsonline.com
Table 4: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Solubilization of proteins with an organic solvent. | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Differential partitioning between immiscible liquids. | Good sample clean-up, concentration effect. | Labor-intensive, requires larger solvent volumes. japsonline.com |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid support followed by selective elution. | High selectivity, excellent clean-up, high recovery, easily automated. nih.gov | Higher cost, requires method development. |
Before a bioanalytical method can be used for preclinical sample analysis, it must undergo a rigorous validation process to ensure it is reliable, reproducible, and suitable for its intended purpose. iajps.com Key validation parameters are established to demonstrate the method's performance. nih.gov
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and other drugs. nih.gov
Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision describes the degree of scatter between a series of measurements. These are typically assessed at multiple concentration levels.
Linearity and Range: The range of concentrations over which the method is accurate, precise, and linear. A calibration curve is generated to demonstrate the relationship between instrument response and analyte concentration.
Sensitivity: The lowest concentration of the analyte that can be reliably and accurately measured, known as the Lower Limit of Quantitation (LLOQ). nih.gov
Recovery: The efficiency of the extraction process, representing the percentage of the analyte recovered from the biological matrix during sample preparation.
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage. nih.gov
Table 5: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Linearity | Correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Analyte concentration should remain within ±15% of the initial concentration under tested conditions. |
Future Research Directions and Translational Perspectives for 4 4 Benzyloxy Phenyl Butanoic Acid
Emerging Research Areas and Unexplored Biological Pathways
The primary focus of research on 4-[4-(benzyloxy)phenyl]butanoic acid has been its role as a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This dual agonism positions the compound as a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia, which are significant emerging research areas for this molecule. Its ability to concurrently address insulin (B600854) resistance and abnormal lipid profiles makes it a molecule of considerable interest.
Beyond its established PPAR activity, the exploration of other biological pathways remains a nascent field. The chemical scaffold of this compound presents opportunities for investigating potential off-target effects or interactions with other nuclear receptors or metabolic enzymes. Future research could delve into its influence on related signaling cascades, such as those involving other free fatty acid receptors like GPR40 (FFAR1), which are also implicated in metabolic regulation. The structural similarities to other biologically active phenylbutanoic acid derivatives suggest that it may possess currently uncharacterized pharmacological activities. A systematic screening of this compound against a broad panel of receptors and enzymes could unveil novel mechanisms of action and expand its therapeutic potential beyond metabolic diseases.
Integration with Systems Biology and Multi-Omics Data
A comprehensive understanding of the biological effects of this compound can be significantly enhanced through the integration of systems biology and multi-omics data. To date, specific multi-omics studies on this particular compound are not extensively reported in the literature; however, the application of these approaches to the broader class of PPAR agonists provides a clear roadmap for future investigations.
Transcriptomics: Analyzing changes in gene expression in relevant tissues (e.g., liver, adipose tissue, skeletal muscle) following treatment with this compound would provide a global view of the genes and pathways it regulates. This could confirm the engagement of known PPAR target genes and potentially identify novel, previously unassociated gene networks.
Proteomics: A proteomic analysis would complement transcriptomic data by revealing changes in protein expression and post-translational modifications. This can offer insights into the functional consequences of the observed gene expression changes and help to identify key protein mediators of the compound's effects.
Metabolomics: By profiling the changes in endogenous metabolites in biological fluids and tissues, metabolomics can provide a direct readout of the functional impact of this compound on metabolic pathways. This would be particularly valuable for elucidating its detailed effects on glucose and lipid metabolism.
Integrating these multi-omics datasets would allow for the construction of comprehensive network models of the compound's mechanism of action. This systems-level understanding can help in predicting its therapeutic efficacy, identifying potential biomarkers of response, and anticipating any off-target effects.
Advancements in Synthetic Chemistry for Derivative Discovery
The chemical structure of this compound offers a versatile scaffold for the synthesis of novel derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. Structure-activity relationship (SAR) studies on analogous compounds have provided valuable insights for guiding the design of new molecules.
Key areas for synthetic modification include:
The Butanoic Acid Chain: Alterations to the length and rigidity of the carboxylic acid-containing chain can influence receptor binding affinity and selectivity.
The Phenyl Ring: Substitution on the phenyl ring can modulate the electronic and steric properties of the molecule, impacting its interaction with the target receptor.
The Benzyloxy Group: Modification or replacement of the benzyloxy moiety can affect the compound's lipophilicity and metabolic stability.
Recent research on structurally related compounds has demonstrated that modifications to this core scaffold can lead to the discovery of potent and selective ligands for other receptors, such as GPR34, which is a target for neuropathic pain. This highlights the potential for derivative discovery to expand the therapeutic applications of this chemical class beyond metabolic disorders. The development of more efficient and scalable synthetic routes will be crucial for generating a diverse library of derivatives for biological screening.
Table of Synthetic Analogs and Their Biological Targets
| Compound Class | Core Scaffold Modification | Target(s) | Potential Therapeutic Area |
| Phenylpropanoic Acids | Introduction of an amide linkage and phenoxy group | GPR34 | Neuropathic Pain |
| Phenylpropanoic Acids | Variations in the acidic head group and linker | GPR40 (FFAR1) | Type 2 Diabetes |
| Phenylbutanoic Acids | Modifications to the phenyl and benzyloxy groups | PPARα/γ | Type 2 Diabetes, Dyslipidemia |
Potential for Further Preclinical Development and Mechanistic Understanding
Initial preclinical studies have demonstrated the potential of this compound to lower glucose and lipid levels in animal models of diabetes. Further preclinical development is warranted to build a more comprehensive understanding of its efficacy and mechanism of action.
Future preclinical studies should focus on:
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound activates PPARα and PPARγ. This includes detailed binding studies, analysis of co-activator and co-repressor recruitment, and investigation of downstream signaling pathways.
Pharmacokinetic and Pharmacodynamic Profiling: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for optimizing its dosing regimen and predicting its behavior in humans.
Long-term Efficacy and Safety Studies: Evaluating the long-term effects of the compound in relevant animal models of metabolic disease will be crucial for assessing its sustained therapeutic benefit and identifying any potential for adverse effects.
Head-to-Head Comparator Studies: Comparing the efficacy and safety profile of this compound with existing therapies for diabetes and dyslipidemia will help to define its potential clinical positioning.
A deeper mechanistic understanding, coupled with a robust preclinical data package, will be critical for the successful translation of this compound from a promising research compound to a potential therapeutic agent for metabolic diseases.
Q & A
Q. What are the primary synthetic routes for 4-[4-(Benzyloxy)phenyl]butanoic acid, and how do reaction conditions influence yield and purity?
The compound is commonly synthesized via acid-catalyzed esterification. A key method involves reacting γ-butyrolactone with benzyl alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux conditions . Alternative routes include nucleophilic substitution of activated intermediates, such as benzyl bromide with 4-hydroxybutanoic acid derivatives. Methodological considerations:
- Catalyst selection : Strong acids improve reaction kinetics but may require neutralization steps.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted benzyl alcohol or lactone byproducts .
Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzyloxy group (δ ~4.9 ppm for –OCH₂Ph) and carboxylic acid proton (δ ~12 ppm) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ether stretch) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 195.1 .
- Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry and predicts vibrational frequencies, validated against experimental IR/NMR data .
Q. How does the benzyloxy group influence the compound’s utility as a synthetic intermediate?
The benzyloxy group acts as a protective moiety for hydroxyl groups during multi-step synthesis. For example:
- Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, regenerating a phenolic –OH group for subsequent functionalization .
- Cross-Coupling : The aromatic ring participates in Suzuki-Miyaura reactions with boronic acids (e.g., 4-benzyloxyphenylboronic acid pinacol ester) to construct biaryl systems .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in biological systems?
- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. The benzyloxy group’s hydrophobicity may enhance binding to nonpolar active sites .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer during oxidation/reduction reactions, such as metabolic degradation by cytochrome P450 enzymes .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results)?
Contradictions often arise from assay variability. Methodological solutions include:
- Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols.
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to account for rapid in vivo degradation .
- Dose-Response Curves : Establish EC₅₀ values across multiple concentrations to confirm activity thresholds .
Q. What strategies optimize the regioselectivity of this compound in peptide conjugation?
- Carbodiimide Coupling : Use EDC/HOBt to activate the carboxylic acid for amide bond formation with primary amines.
- Protection/Deprotection : Temporarily protect the benzyloxy group with TMSCl to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for sterically hindered conjugates .
Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?
- pH-Dependent Degradation : The carboxylic acid group deprotonates at pH >5, increasing solubility but accelerating hydrolysis.
- Thermal Stability : Accelerated stability studies (40–60°C) show <5% degradation over 72 hours in buffered solutions (pH 7.4). Monitor via HPLC with UV detection at 254 nm .
Q. What structural analogs of this compound exhibit enhanced bioactivity, and how are they designed?
- Substitution Patterns : Replacing the benzyloxy group with a formyl group (as in 4-(4-formylphenoxy)butanoic acid) improves Schiff base formation for metal coordination .
- Hybrid Derivatives : Conjugation with furan rings (e.g., 4-amino-4-(furan-2-yl)butanoic acid) enhances antimicrobial activity .
- Data-Driven Design : QSAR models correlate logP values with membrane permeability, guiding substituent selection .
Key Methodological Takeaways
- Synthetic Optimization : Prioritize catalyst screening and solvent polarity to maximize yield.
- Analytical Rigor : Combine experimental (NMR, HRMS) and computational (DFT) tools for structural validation.
- Biological Assay Design : Standardize protocols and account for metabolic instability to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
